molecular formula C20H24FN3O2 B4063754 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

Cat. No.: B4063754
M. Wt: 357.4 g/mol
InChI Key: ZBASEBZQIWWQLY-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide” are not detailed in the sources I found .

Scientific Research Applications

Selective Kinase Inhibitors

Compounds with similar structural motifs have been identified as potent and selective Met kinase inhibitors. These substances exhibit significant tumor stasis in certain cancer models due to their excellent in vivo efficacy and pharmacokinetic profiles, suggesting potential research applications in cancer treatment and understanding kinase-related signaling pathways (Schroeder et al., 2009).

Chemosensing Applications

Similar chemical structures have been utilized in the development of fluorescent "turn on" chemosensors for selective sensing of metal ions, such as Al3+, in dimethyl formamide/water mixtures. These sensors demonstrate high selectivity and have applications in living cells imaging, indicating potential for environmental monitoring and biological research (Rahman et al., 2017).

Synthesis of Pharmaceutical Intermediates

Research into practical syntheses of key pharmaceutical intermediates showcases the importance of compounds with similar functional groups. These processes involve regioselective chlorination and palladium-catalyzed reactions, highlighting the role of such compounds in developing new pharmaceuticals and optimizing production processes (Wang et al., 2006).

Hydrogen-Bond Basicity Studies

Investigations into the hydrogen-bond basicity of secondary amines using 4-fluorophenol as a reference provide insights into the chemical behavior and interactions of compounds with similar structures. This research is crucial for understanding molecular recognition and the design of new materials and catalysts (Graton et al., 2001).

Development of Aromatic Polyamides

The synthesis and characterization of new aromatic polyamides derived from similar chemical structures demonstrate the potential of these compounds in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. This research has implications for the development of advanced materials in various industrial applications (Hsiao et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-1-methylazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-24-13-6-2-3-10-17(24)19(25)23-14-15-8-7-12-22-20(15)26-18-11-5-4-9-16(18)21/h4-5,7-9,11-12,17H,2-3,6,10,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBASEBZQIWWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
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N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
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N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
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N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
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N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
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N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

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